[(2R,3R,4S,5R,6R)-6-[[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate
[(2R,3R,4S,5R,6R)-6-[[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Mosesin 3 is a natural product found in Pardachirus marmoratus with data available.
Brand Name:
Vulcanchem
CAS No.:
101691-13-8
VCID:
VC0010264
InChI:
InChI=1S/C37H62O11/c1-19(17-45-21(3)38)8-7-9-20(2)25-10-11-26-31-27(16-30(41)37(25,26)6)36(5)13-12-24(40)14-23(36)15-28(31)47-35-34(44)33(43)32(42)29(48-35)18-46-22(4)39/h19-20,23-35,40-44H,7-18H2,1-6H3/t19-,20-,23+,24-,25-,26+,27+,28-,29-,30+,31+,32+,33+,34-,35-,36+,37-/m1/s1
SMILES:
CC(CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)OC5C(C(C(C(O5)COC(=O)C)O)O)O)O)C)COC(=O)C
Molecular Formula:
C37H62O11
Molecular Weight:
682.892
[(2R,3R,4S,5R,6R)-6-[[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate
CAS No.: 101691-13-8
Cat. No.: VC0010264
Molecular Formula: C37H62O11
Molecular Weight: 682.892
* For research use only. Not for human or veterinary use.
Specification
| Description | Mosesin 3 is a natural product found in Pardachirus marmoratus with data available. |
|---|---|
| CAS No. | 101691-13-8 |
| Molecular Formula | C37H62O11 |
| Molecular Weight | 682.892 |
| IUPAC Name | [(2R,3R,4S,5R,6R)-6-[[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C37H62O11/c1-19(17-45-21(3)38)8-7-9-20(2)25-10-11-26-31-27(16-30(41)37(25,26)6)36(5)13-12-24(40)14-23(36)15-28(31)47-35-34(44)33(43)32(42)29(48-35)18-46-22(4)39/h19-20,23-35,40-44H,7-18H2,1-6H3/t19-,20-,23+,24-,25-,26+,27+,28-,29-,30+,31+,32+,33+,34-,35-,36+,37-/m1/s1 |
| Standard InChI Key | FBMPBCOCKACYIL-UNYLYERXSA-N |
| SMILES | CC(CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)OC5C(C(C(C(O5)COC(=O)C)O)O)O)O)C)COC(=O)C |
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